- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymesNature Chemical Biology, 2011, 7(12), 950-958,
Cas no 53-57-6 (β-NADPH-d4)

β-NADPH-d4 structure
اسم المنتج:β-NADPH-d4
β-NADPH-d4 الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- [[(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-te trahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2S,3R,4S,5S)-5-( 3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]m et
- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®
- β-NADPH-d4
- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyri
- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
- Di-(tert-butyl) imidodicarbonate
- Di-t-butyl iminodicarboxylate
- di-tert-butyl imidodicarbonate
- di-tert-butyl iminodicarbonate
- Di-tert-butyl Iminodicarboxylate
- Di-tert-butyl-iminodicarboxylate
- Iminodicarboxylic Acid Di-tert-butyl Ester
- N-Boc-tert-butylcarbamate
- tert-Butyl iminodicarboxylate
- β-TPNH
- β-Nicotinamide-adenine-dinucleotide-phosphoric acid
- β-NADPH
- Triphosphopyridine nucleotide, reduced
- TPNH
- Reduced triphosphopyridine nucleotide
- Reduced nicotinamide adenine dinucleotide phosphate
- Reduced 2 codehydrogenase II
- Nicotinamide-adenine dinucleotide phosphate, reduced
- NADPH
- Dihydrocodehydrogenase II
- Cozymase II, reduced
- Coenzyme II, reduced
- Codehydrogenase II, reduced
- Codehydrase II, reduced
- 51: PN: WO2004076659 FIGURE: 7 claimed sequence
- Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
- 53-57-6
- b-Nicotinamide-adenine-dinucleotide-phosphorate
- Dihydrocodehydrogenase II
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- C21-H30-N7-O17-P3.4Na
- NADP REDUCED FORM [MI]
- ACFIXJIJDZMPPO-NNYOXOHSSA-N
- DTXSID001018921
- beta-Nicotinamide-adenine-dinucleotide-phosphoric acid
- C00005
- C21H30N7O17P3
- DB02338
- Nicotinamide-adenine-dinucleotide-phosphorate
- CHEBI:16474
- EINECS 200-177-6
- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), 2'-(DIHYDROGEN PHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
- beta-Nicotinamide-adenine-dinucleotide-phosphorate
- NADP REDUCED FOM
- C21-H30-N7-O17-P3
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- reduced Cozymase II
- beta-NADPH Tetrasodium
- CHEMBL407009
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- Reduced Nicotinamide Adenine Dinucleotide Phosphate
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- reduced nicotinamide-adenine dinucleotide phosphate
- REDUCED CODEHYDROGENASE II
- COENZYME II, REDUCED
- dihydrotriphosphopyridine nucleotide reduced
- NADPH
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogenphosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- Reduced triphosphopyridine nucleotide
- reducednicotinamide-adenine dinucleotide phosphate
- NADPH2
- reduced Coenzyme II
- .BETA.-NADPH
- 2646-71-1
- Nicotinamide-adenine-dinucleotide-phosphoric acid
- 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-b-D-ribofuranosylnicotinamide
- dihydronicotinamide adenine dinucleotide-P
- Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosyl-3-pyridinecarboxamide
- TPNH
- Nicotinamide-adenine dinucleotide phosphate, reduced
- NADP-reduced
- b-NADPH
- Triphosphopyridine nucleotide reduced
- .BETA.-NICOTINAMIDE-ADENINE-DINUCLEOTIDE-PHOSPHORIC ACID
- Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- 2'-O-phosphonoadenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
- beta-NADPH
- dihydronicotinamide adenine dinucleotide phosphate
- bmse000055
- nadph hydride
- b-Nicotinamide-adenine-dinucleotide-phosphoric acid
- 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosylnicotinamide
- 381Q4X082D
- Nicotinamide adenine dinucleotide phosphate - reduced
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- reduced Codehydrase II
- UNII-381Q4X082D
- Q26841327
- [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
- SCHEMBL2041
- C21H30N7O17P3.4Na
- Dihydronicotinamide-adenine dinucleotide phosphate
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
- 51: PN: WO2004076659 FIGURE: 7 claimed sequence
- Codehydrase II, reduced
- Codehydrogenase II, reduced
- Cozymase II, reduced
- Triphosphopyridine nucleotide, reduced
- β-NADPH
- β-Nicotinamide-adenine-dinucleotide-phosphoric acid
- β-TPNH
- NS00015230
- NADPH DIHYDRO-NICOTINAMIDE-ADENINE-DINUCLEOTIDE PHOSPHATE
- NADPH tetraanion
- Dihydronicotinamide-adenine dinucleotide phosphoric acid
- (((2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((((((((2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-4-hydroxyoxolan-3-yl)oxy)phosphonic acid
- NADPH dihydro-nicotinamide-adenine-dinucleotide phosphoric acid
- HY-113324
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- DA-55982
- NADP-red
- [(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl [[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Nucleotide, Triphosphopyridine
- 25 MG -NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
- Reduced nicotinamide adenine dinucleotide phosphoric acid
- Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'.fwdarw.5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
- (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate
- beta-TPNH
- Reduced nicotinamide-adenine dinucleotide phosphoric acid
- reduced NADP
- Dihydronicotinamideadenine dinucleotide phosphate
- {[(2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-[({[({[(2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-4-hydroxyoxolan-3-yl]oxy}phosphonic acid
- (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl hydrogen phosphate
- DTXCID201476935
- dihydronicotinamide adenine dinucleotide phosphate reduced
- Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'>5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
- dihydrotriphosphopyridine nucleotide
- NADP REDUCED FORM
- 2'-O-phosphonoadenosine 5'-(3-(1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl) dihydrogen diphosphate)
- Phosphate, Nicotinamide-Adenine Dinucleotide
- ((2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methyl (((2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) hydrogen phosphate
- CS-0059609
- Dinucleotide Phosphate, Nicotinamide-Adenine
- Nadph dihydro-nicotinamide-adenine-dinucleotidephosphoric acid
- reduced dihydrotriphosphopyridine nucleotide
-
- نواة داخلي: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
- مفتاح Inchi: ACFIXJIJDZMPPO-NNYOXOHSSA-N
- ابتسامات: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
حساب السمة
- نوعية دقيقة: 745.091102
- النظائر كتلة واحدة: 745.091102
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 9
- عدد مستقبلات الهيدروجين بوند: 18
- عدد الذرات الثقيلة: 48
- تدوير ملزمة العد: 13
- تعقيدات: 1410
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 8
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 364
- إكسلوغ 3: _6.8
الخصائص التجريبية
- كثيف: 2.28
- نقطة الغليان: 1175.1°Cat760mmHg
- نقطة الوميض: 664.5°C
- انكسار: 1.849
- بسا: 394.57000
- لوغب: -0.90060
β-NADPH-d4 الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-1g |
β-NADPH-d4 |
53-57-6 | 98% | 1g |
¥50.00 | 2022-10-26 | |
AN HUI ZE SHENG Technology Co., Ltd. | E021552-1g |
NADPH |
53-57-6 | 1g |
¥1780.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | BR1047-1g |
NADPH |
53-57-6 | 1g |
¥2860.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E021552-250mg |
NADPH |
53-57-6 | 250mg |
¥550.00 | 2023-09-15 | ||
1PlusChem | 1P00DIK6-1g |
NADPH |
53-57-6 | 99% | 1g |
$260.00 | 2024-04-30 | |
TRC | N201504-5 mg |
β-NADPH-d4 |
53-57-6 | 5mg |
$ 22380.00 | 2022-06-03 | ||
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-25g |
β-NADPH-d4 |
53-57-6 | 98% | 25g |
¥360.00 | 2022-10-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00799508-5g |
NADPH |
53-57-6 | 99% | 5g |
¥5103.0 | 2024-04-18 | |
TRC | N201504-5mg |
β-NADPH-d4 |
53-57-6 | 5mg |
$ 23500.00 | 2023-02-02 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E021552-100mg |
NADPH |
53-57-6 | 100mg |
¥298.00 | 2023-09-15 |
β-NADPH-d4 طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
طريقة الإنتاج 3
طريقة الإنتاج 4
رد فعل الشرط
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
المراجع
- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalystGreen Chemistry, 2020, 22(7), 2279-2287,
طريقة الإنتاج 5
رد فعل الشرط
1.1C:9028-12-0, C:9028-53-9, S:H2O, S:DMSO, 4 h, 30°C, pH 7.5
المراجع
- Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonistGreen Chemistry, 2011, 13(10), 2888-2894,
طريقة الإنتاج 6
طريقة الإنتاج 7
طريقة الإنتاج 8
رد فعل الشرط
1.1R:N(CH2CH2OH)3, C:1366596-70-4 (reaction product with carboxy-functionaliz), C:121596-51-8, S:H2O, S:DMF, 150 min, rt, pH 7
المراجع
- A Photocatalyst/Enzyme Couple That Uses Solar Energy in the Asymmetric Reduction of AcetophenonesAngewandte Chemie, 2012, 51(46), 11624-11628,
طريقة الإنتاج 9
طريقة الإنتاج 10
طريقة الإنتاج 11
طريقة الإنتاج 12
طريقة الإنتاج 13
طريقة الإنتاج 14
رد فعل الشرط
1.1R:MgCl2, R:Na2HPO4, R:NH4Cl, R:NaCl, R:MgSO4, R:KH2PO4, S:H2O, 37°C
المراجع
- Co-production of hydrogen and ethanol by pfkA-deficient Escherichia coli with activated pentose-phosphate pathway: reduction of pyruvate accumulationBiotechnology for Biofuels, 2016, 9, 95/1-95/11,
طريقة الإنتاج 15
طريقة الإنتاج 16
طريقة الإنتاج 17
رد فعل الشرط
1.1R:C:15086-94-9 (reaction products with aminomethylpolystyr), C:2920852-50-0, S:H2O
المراجع
- Polystyrene-based eosin-Y as a photocatalyst for solar light-mediated NADH/NADPH regeneration and organic transformationsReaction Chemistry & Engineering, 2023, 8(5), 1072-1082,
طريقة الإنتاج 18
رد فعل الشرط
1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O
المراجع
- Enzymatic De Novo Pyrimidine Nucleotide SynthesisJournal of the American Chemical Society, 2011, 133(2), 297-304,
طريقة الإنتاج 19
طريقة الإنتاج 20
طريقة الإنتاج 21
طريقة الإنتاج 22
طريقة الإنتاج 23
β-NADPH-d4 Raw materials
- 2-Ketoglutaric acid
- D(-)-Sorbitol Standard
- 2-Chloro-1-(6-chloropyridin-3-yl)ethanone
- D(+)-Glucose
- b-Nicotinamide adenine dinucleotide phosphate hydrate
- L-Aspartic acid-
- Sodium Bicarbonate-13C
- b-Nicotinamide Adenine Dinucleotide
- Glycerol
- D-Glucose-13C6
β-NADPH-d4 Preparation Products
- L-Glutamic acid (56-86-0)
- D-Gluconic acid (526-95-4)
- butanedioic acid (110-15-6)
- Adenosine 5'-Diphosphate (58-64-0)
- 1,8-Diaminooctane (373-44-4)
- Creatine (57-00-1)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)
- β-NADPH-d4 (53-57-6)
- (1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol (477259-60-2)
- Uridine-1',2,2',3',4',5'-13C6 5'-(tetrahydrogen triphosphate) (1310054-16-0)
β-NADPH-d4 الوثائق ذات الصلة
-
Imran Ali,Mohammad Nadeem Lone,Haasan Y. Aboul-Enein Med. Chem. Commun. 2017 8 1742
-
2. Structure and stability of carboxylate complexes. Part I. The crystal and molecular structures of copper(II) glycollate, DL-lactate, 2-hydroxy-2-methylpropionate, methoxyacetate, and phenoxyacetateC. K. Prout,R. A. Armstrong,J. R. Carruthers,J. G. Forrest,P. Murray-Rust,F. J. C. Rossotti J. Chem. Soc. A 1968 2791
-
Si Liu,Yang Fu,Zhiwen Huang,Yuanyuan Liu,Bi-Feng Liu,Liming Cheng,Xin Liu Analyst 2020 145 3136
-
4. Structure of hopeaphenol: X-ray analysis of the benzene solvate of dibromodeca-O-methylhopeaphenolP. Coggon,A. T. McPhail,S. C. Wallwork J. Chem. Soc. B 1970 884
-
Penka I. Girginova,Laura C. J. Pereira,Joana T. Coutinho,Isabel C. Santos,Manuel Almeida Dalton Trans. 2014 43 1897
53-57-6 (β-NADPH-d4) منتجات ذات صلة
- 74784-45-5(Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)
- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))
- 54095-21-5(2-chloro-5-(4-methoxyphenyl)thiophene)
- 1250093-14-1((2-ethoxyethyl)(1H-imidazol-2-yl)methylamine)
- 2411590-87-7((2R,5S)-1-Boc-5-amino-piperidine-2-carboxylic acid ethyl ester)
- 1361564-90-0((5-Fluoro-2',3',4',5',6'-pentachlorobiphenyl-2-yl)-dimethyl-amine)
- 13422-51-0(Hydroxocobalamin)
- 87234-29-5(1-butylcyclopropan-1-ol)
- 2228132-10-1(3-1-(aminomethyl)-3-hydroxycyclobutylbenzonitrile)
- 1621103-93-2(3-(((4-Aminophenyl)thio)methyl)dihydrofuran-2(3H)-one)
الموردين الموصى بهم
上海贤鼎生物科技有限公司
عضو ذهبي
مورد الصين
كميّة كبيرة

Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة

Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر

Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
